8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out under controlled conditions using bromine or a brominating agent. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to its dihydro or fully reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Scientific Research Applications
8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the bromine and methyl groups.
8-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar but without the methyl group.
5-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar but without the bromine atom.
Uniqueness
8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Biological Activity
8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a bromine atom at the 8-position and a methyl group at the 5-position of the tetrahydroisoquinoline scaffold. This unique substitution pattern enhances its interaction with various biological targets.
Biological Activities
This compound exhibits a range of biological activities:
- Neuroprotective Effects : Compounds in the tetrahydroisoquinoline class are known for their neuroprotective properties. Studies have indicated that they can mitigate neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .
- Antimicrobial Activity : Research has shown that tetrahydroisoquinolines can exhibit antimicrobial properties against various pathogens. The bromine substitution may enhance these effects by increasing lipophilicity and altering binding affinities .
- Antinociceptive Properties : The compound has been investigated for its potential to alleviate pain associated with various conditions, including neuropathic pain and post-operative pain. Its mechanism may involve modulation of opioid receptors or other pain pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with various receptors in the central nervous system (CNS), including dopamine and serotonin receptors. These interactions are crucial for its neuroprotective and analgesic effects .
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability and activity within synaptic clefts .
Case Studies
Several studies illustrate the biological activity of this compound:
- Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models of Parkinson's disease resulted in reduced neuronal loss and improved motor function. This effect was linked to increased levels of neurotrophic factors .
- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
- Pain Management Trials : Clinical trials evaluating the analgesic properties of tetrahydroisoquinoline derivatives indicated that patients experienced significant pain relief compared to placebo groups. The trials highlighted the compound's potential as a non-opioid analgesic alternative .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds provides insight into the unique properties of this compound:
Compound Name | Similarity | Notable Features |
---|---|---|
7-Bromo-1,2,3,4-tetrahydroisoquinoline | 0.91 | Different bromination site; lacks methyl group |
5-Methyl-1,2,3,4-tetrahydroisoquinoline | 0.85 | No bromine; different reactivity |
8-Bromo-1,2,3,4-tetrahydroisoquinoline | 0.91 | Bromination at the same position; lacks methyl group |
This table illustrates how variations in substitution patterns influence biological activity and chemical properties.
Properties
Molecular Formula |
C10H13BrClN |
---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
8-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-2-3-10(11)9-6-12-5-4-8(7)9;/h2-3,12H,4-6H2,1H3;1H |
InChI Key |
MKHKLYZVBLGBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNCC2=C(C=C1)Br.Cl |
Origin of Product |
United States |
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